molecular formula C4H6N2S B098670 Thiazol-4-ylmethanamine CAS No. 16188-30-0

Thiazol-4-ylmethanamine

Cat. No. B098670
CAS RN: 16188-30-0
M. Wt: 114.17 g/mol
InChI Key: YFEQTUUFQKDATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazol-4-ylmethanamine is a chemical compound that is part of a broader class of thiazole derivatives. These compounds are of significant interest due to their pharmacological properties, particularly their interactions with various biological receptors. For instance, certain this compound derivatives have been found to possess dopaminergic properties, acting as dopamine agonists with potential applications in the central nervous system . Additionally, this compound derivatives have been synthesized and evaluated for their histaminergic H1-receptor activities, with varying degrees of agonistic and antagonistic effects .

Synthesis Analysis

The synthesis of this compound derivatives involves various chemical reactions and techniques. For example, the synthesis of 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines has been described, yielding compounds with pronounced central nervous system effects . Another study reported the synthesis of a this compound derivative with antitumor activity, which was achieved through the reduction of a precursor compound using sodium borohydride (NaBH4) . The synthesis of chiral spirooxindole-based 4-thiazolidinone, a related structure, was accomplished through an asymmetric formal [3+2] annulation process .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various analytical techniques. X-ray powder diffraction (XRPD) and density functional theory (DFT) calculations have been employed to investigate the solid-state structure of these compounds . Single-crystal X-ray diffraction has also been used to determine the crystal structure of specific derivatives, revealing details such as space group, cell dimensions, and intermolecular hydrogen bonding patterns .

Chemical Reactions Analysis

This compound derivatives participate in a range of chemical reactions. The dopaminergic properties of these compounds are attributed to their ability to bind to dopamine receptors and influence neurotransmitter synthesis and neuronal firing . The antitumor activity of certain derivatives is likely due to their interactions with cellular targets, as evidenced by their inhibitory effects on the Hela cell line . The synthesis of chiral 4-thiazolidinone derivatives involves a catalytic formal [3+2] annulation reaction, demonstrating the versatility of this compound derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been studied through various spectroscopic and thermal analysis methods. Techniques such as FT-IR, NMR (1H and 13C), UV-Vis spectroscopy, and TG/DTA thermal analysis have been used to characterize these compounds . Theoretical analyses, including DFT calculations, have provided insights into the vibrational modes, chemical shift values, and electronic properties of the molecules . These studies contribute to a deeper understanding of the stability and reactivity of this compound derivatives.

Scientific Research Applications

Corrosion Inhibition

  • Thiazol-4-ylmethanamine derivatives, such as 4-(2-aminothiazole-4-yl) phenol and 4-phenylthiazole-2-amine, have been synthesized and demonstrated to be effective corrosion inhibitors for copper in acidic environments. These compounds showed high inhibition efficiencies of around 90%, indicating their potential as effective corrosion inhibitors (Farahati et al., 2019).

Medicinal Chemistry and CNS Active Agents

  • Thiazole is a valuable scaffold in medicinal chemistry, displaying various biological activities. It has been used to develop a variety of therapeutic agents against numerous central nervous system (CNS) targets. Thiazole-containing drug molecules are currently used in the treatment of various CNS disorders, and several thiazole derivatives are in clinical trials (Mishra et al., 2015).

Antimicrobial and Antitumor Activity

  • Pyridine hydrazyl thiazole metal complexes have shown significant antibacterial and antitumor activities, indicating their potential in pharmaceutical applications (Zou et al., 2020).
  • Thiazole derivatives exhibit a wide range of biological activities, including antiviral, anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory activities, making them significant in therapeutic research (Sharma et al., 2019).

Antimicrobial Coatings

  • Coumarin thiazole derivative 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one has been investigated for its antimicrobial activity and potential application in antimicrobial polyurethane coating, demonstrating significant antimicrobial effects when incorporated into polymers (El‐Wahab et al., 2014).

Anti-Cancer Agents

  • Novel thiazole derivatives have been synthesized and shown to possess potential anticancer activity. These compounds exhibit growth inhibition activity against various cancer cell lines, indicating their potential as candidates for cancer treatment (Sayed et al., 2020).

Safety and Hazards

Thiazol-4-ylmethanamine has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

Thiazol-4-ylmethanamine, like other thiazoles, has diverse biological activities and has been the subject of many studies . Future research could explore its potential applications in various fields, such as medicine and materials science.

Biochemical Analysis

Biochemical Properties

Thiazol-4-ylmethanamine plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential interactions with enzymes involved in metabolic pathways, such as those in the glycolytic pathway. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. This compound’s interactions with proteins can also affect protein folding and stability, which are critical for proper cellular function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, this compound has been observed to impact cell signaling pathways that regulate cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, which include oxidation, reduction, and conjugation processes. These metabolic pathways help in the biotransformation of this compound, making it more hydrophilic and easier to excrete from the body. The interactions with metabolic enzymes can also affect the levels of metabolites and the overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, its interaction with membrane transporters can affect its uptake and distribution within different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization signals ensure that this compound reaches the appropriate site of action, where it can exert its effects on cellular processes. The subcellular distribution of this compound can also impact its interactions with other biomolecules and its overall efficacy .

properties

IUPAC Name

1,3-thiazol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c5-1-4-2-7-3-6-4/h2-3H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEQTUUFQKDATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567726
Record name 1-(1,3-Thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16188-30-0
Record name 1-(1,3-Thiazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-thiazol-4-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiazol-4-ylmethanamine
Reactant of Route 2
Reactant of Route 2
Thiazol-4-ylmethanamine
Reactant of Route 3
Reactant of Route 3
Thiazol-4-ylmethanamine
Reactant of Route 4
Thiazol-4-ylmethanamine
Reactant of Route 5
Thiazol-4-ylmethanamine
Reactant of Route 6
Thiazol-4-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.